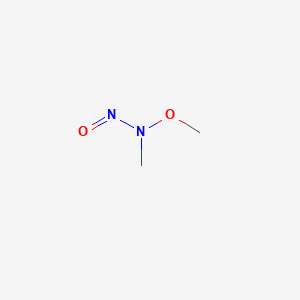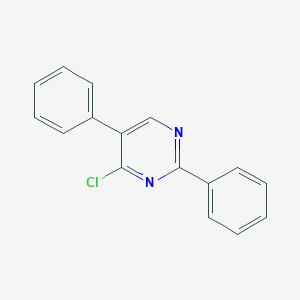
Nitrosomethoxymethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosomethoxymethylamine (NMMA) is a potent carcinogenic nitrosamine that is commonly used in scientific research to study the mechanisms of carcinogenesis. The compound is a member of the nitrosamine family, which is known to be highly carcinogenic and mutagenic. NMMA is a clear, colorless liquid that is soluble in water and polar organic solvents.
Mechanism of Action
The mechanism of action of Nitrosomethoxymethylamine is not fully understood, but it is thought to be related to its ability to form DNA adducts. Nitrosomethoxymethylamine is metabolized in the liver to form the reactive intermediate, methyldiazohydroxide, which is capable of reacting with DNA to form adducts. These adducts can cause mutations, which can lead to the development of cancer.
Biochemical and Physiological Effects:
Nitrosomethoxymethylamine has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The compound is known to be highly carcinogenic and mutagenic, and its effects on DNA damage and repair have been extensively studied. Additionally, Nitrosomethoxymethylamine has been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Nitrosomethoxymethylamine in lab experiments is its ability to induce tumors in various animal models. This makes it a valuable tool for studying the mechanisms of carcinogenesis and testing the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using Nitrosomethoxymethylamine is its high toxicity, which can make it difficult to work with. Additionally, the compound is highly reactive and can form DNA adducts, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Nitrosomethoxymethylamine. One area of research is the development of new methods for synthesizing the compound, which could make it easier to work with. Additionally, there is a need for further research on the mechanism of action of Nitrosomethoxymethylamine, particularly with regard to its effects on DNA damage and repair. Another area of research is the development of new animal models for studying the carcinogenicity of Nitrosomethoxymethylamine, which could provide new insights into the mechanisms of carcinogenesis. Finally, there is a need for further research on the potential health effects of exposure to Nitrosomethoxymethylamine, particularly in occupational settings.
Synthesis Methods
Nitrosomethoxymethylamine is synthesized by the reaction of formaldehyde with dimethylamine in the presence of nitrite. The reaction occurs in acidic conditions, and the resulting product is purified by distillation and recrystallization. The synthesis of Nitrosomethoxymethylamine is relatively simple and can be performed in most organic chemistry laboratories.
Scientific Research Applications
Nitrosomethoxymethylamine is widely used in scientific research to study the mechanisms of carcinogenesis. The compound is known to induce tumors in various animal models, and its carcinogenicity has been extensively studied. Nitrosomethoxymethylamine is also used as a positive control in mutagenicity assays, where it is used to test the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is used in studies of DNA damage and repair, as it is known to cause DNA adducts.
properties
CAS RN |
16339-12-1 |
|---|---|
Molecular Formula |
C2H6CuN2 |
Molecular Weight |
90.08 g/mol |
IUPAC Name |
N-methoxy-N-methylnitrous amide |
InChI |
InChI=1S/C2H6N2O2/c1-4(3-5)6-2/h1-2H3 |
InChI Key |
JIITVWJHOYPEFL-UHFFFAOYSA-N |
SMILES |
CN(N=O)OC |
Canonical SMILES |
CN(N=O)OC |
synonyms |
nitrosomethoxymethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)









![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)

